
N-(3,3-diphenylpropyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-diphenylpropyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a methanesulfonamide group attached to a 3,3-diphenylpropyl moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)methanesulfonamide typically involves the reaction of 3,3-diphenylpropylamine with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,3-diphenylpropylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3,3-diphenylpropyl)methanesulfonamide can undergo oxidation reactions, particularly at the methanesulfonamide group.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Products may include sulfonic acids or sulfoxides.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted sulfonamides can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,3-diphenylpropyl)methanesulfonamide is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis.
Industry: The compound finds applications in the development of new materials, including polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which N-(3,3-diphenylpropyl)methanesulfonamide exerts its effects is primarily through the inhibition of enzyme activity. In the case of its antimicrobial properties, it inhibits dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
- N-Methyl-3,3-diphenylpropylamine
- 3,3-Diphenylpropylamine
Comparison: N-(3,3-diphenylpropyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, N-Methyl-3,3-diphenylpropylamine lacks the sulfonamide group, making it less effective as an antimicrobial agent.
This comprehensive overview should provide a solid foundation for understanding this compound, its preparation, reactions, applications, and unique properties
Eigenschaften
IUPAC Name |
N-(3,3-diphenylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-20(18,19)17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWZBHRZXCWDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)
![6-oxo-6H-benzo[c]chromen-3-yl 2-chlorobenzoate](/img/structure/B5848877.png)
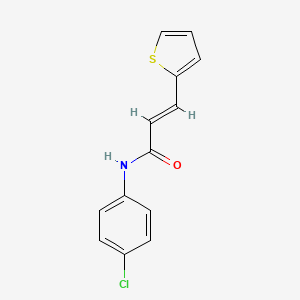
![N-[(E)-1-(3,4-dimethoxyphenyl)-3-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5848887.png)
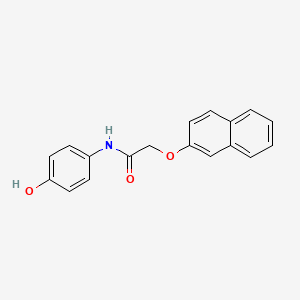
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5848914.png)
![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5848941.png)
![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-methylacetamide](/img/structure/B5848951.png)
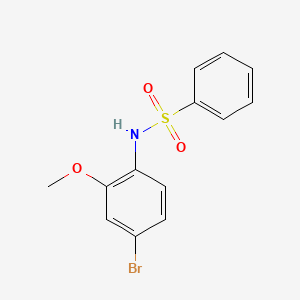
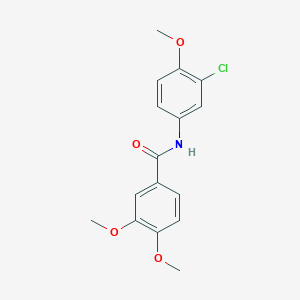
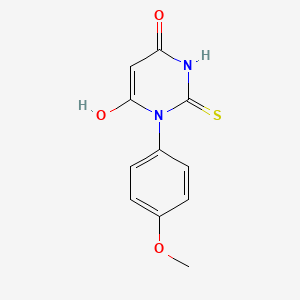
![2-Bromo-4-chloro-6-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol](/img/structure/B5848975.png)
![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)
